4-amino-N-(4-phenylpyrimidin-2-yl)benzenesulfonamide

Anti-inflammatory Sulfonamides Polypharmacology prediction

4-Amino-N-(4-phenylpyrimidin-2-yl)benzenesulfonamide (CAS 61654-07-7) is a member of the 4-(pyrimidin-2-ylamino)benzenesulfonamide class, characterized by a primary sulfonamide zinc-binding group and a 4-phenyl substituent on the pyrimidine ring. This compound has been investigated in a series of 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides designed as inhibitors of human carbonic anhydrase (hCA) isozymes I, II, VII, and XIII.

Molecular Formula C16H14N4O2S
Molecular Weight 326.4 g/mol
CAS No. 61654-07-7
Cat. No. B15458699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(4-phenylpyrimidin-2-yl)benzenesulfonamide
CAS61654-07-7
Molecular FormulaC16H14N4O2S
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)N
InChIInChI=1S/C16H14N4O2S/c17-13-6-8-14(9-7-13)23(21,22)20-16-18-11-10-15(19-16)12-4-2-1-3-5-12/h1-11H,17H2,(H,18,19,20)
InChIKeySUJCUSFZOIXONM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(4-phenylpyrimidin-2-yl)benzenesulfonamide (CAS 61654-07-7): Core Properties & Comparator Framework


4-Amino-N-(4-phenylpyrimidin-2-yl)benzenesulfonamide (CAS 61654-07-7) is a member of the 4-(pyrimidin-2-ylamino)benzenesulfonamide class, characterized by a primary sulfonamide zinc-binding group and a 4-phenyl substituent on the pyrimidine ring. This compound has been investigated in a series of 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides designed as inhibitors of human carbonic anhydrase (hCA) isozymes I, II, VII, and XIII . Computational prediction of its biological activity spectrum indicates a high probability for anti-inflammatory activity (Pa 0.827, Pi 0.005), distinguishing it functionally from simpler sulfonamide antibiotics such as sulfadiazine . Its molecular formula is C16H14N4O2S with a molecular weight of 326.37 g/mol and a calculated logP of 4.26, indicating greater lipophilicity compared to the core scaffold sulfadiazine (logP ~0.8) .

Why 4-Amino-N-(4-phenylpyrimidin-2-yl)benzenesulfonamide Cannot Be Replaced by Generic Sulfonamide Scaffolds


The in-class substitution of 4-amino-N-(4-phenylpyrimidin-2-yl)benzenesulfonamide with simpler sulfonamides such as sulfadiazine (4-amino-N-(pyrimidin-2-yl)benzenesulfonamide) is not biochemically equivalent due to divergent biological activity profiles and altered physicochemical properties. Computational biological activity predictions reveal that the target compound possesses a high probability for anti-inflammatory and lipid metabolism regulation activities, while these activities are absent or negligible for the core analog sulfadiazine . Furthermore, the 4-phenyl substituent on the pyrimidine ring significantly increases the hydrophobicity of the molecule (LogP ~4.26) relative to sulfadiazine (LogP ~0.8), affecting membrane permeability and pharmacokinetic behavior . Thus, for projects targeting carbonic anhydrase inhibition with the need for anti-inflammatory adjunct activity, or for chemical probe development requiring specific polypharmacology, the target compound is functionally distinct.

Quantitative Differentiation Evidence for 4-Amino-N-(4-phenylpyrimidin-2-yl)benzenesulfonamide vs. Closest Analogs


Divergent Predicted Polypharmacology: Anti-Inflammatory Activity Compared to Core Analog Sulfadiazine

Computational prediction using the PASS algorithm indicates that 4-amino-N-(4-phenylpyrimidin-2-yl)benzenesulfonamide possesses a high probability of anti-inflammatory activity (Pa 0.827, Pi 0.005) which is not observed for the core structural analog sulfadiazine . Sulfadiazine is instead predicted to have antibacterial activity (Pa ~0.8) .

Anti-inflammatory Sulfonamides Polypharmacology prediction

Lipid Metabolism Regulation Prediction: Functional Discrimination from Antibiotic Sulfonamides

The target compound is predicted to act as a lipid metabolism regulator with a Pa of 0.786 and a lipid peroxidase inhibitor with a Pa of 0.779, as well as a hypolipemic agent with a Pa of 0.770 . In contrast, the standard CA inhibitor acetazolamide does not exhibit these activity predictions .

Lipid metabolism Hypolipidemic Sulfonamide derivatives

Increased LogP vs. Hydrophilic Core: Implications for CNS Penetration and Formulation

The calculated LogP of 4-amino-N-(4-phenylpyrimidin-2-yl)benzenesulfonamide is 4.26 , which is substantially higher than the LogP of the core compound sulfadiazine (0.8) . This increased lipophilicity is a direct consequence of the 4-phenyl substitution on the pyrimidine ring.

LogP Lipophilicity Blood-brain barrier permeability

Regioisomeric Difference Controls Biological Target Spectrum

The target compound is the regioisomer of 3-[(4-phenylpyrimidin-2-yl)amino]benzene-1-sulfonamide (13f), which has been characterized as an EGFR kinase inhibitor with an IC50 of 22 nM . The shift of the sulfonamide group from the 3-position (13f) to the 4-position (target compound) is known to alter target selectivity, shifting affinity from kinase inhibition to carbonic anhydrase binding .

Structural isomerism Target selectivity EGFR inhibition

Research Application Scenarios for 4-Amino-N-(4-phenylpyrimidin-2-yl)benzenesulfonamide Based on Quantitative Differentiation


Carbonic Anhydrase Probe Development Requiring Anti-inflammatory Ancillary Activity

For research programs targeting carbonic anhydrase isozymes I, II, VII, or XIII where concomitant anti-inflammatory activity is also desired, 4-amino-N-(4-phenylpyrimidin-2-yl)benzenesulfonamide presents a distinct advantage. The computationally predicted high probability for anti-inflammatory activity (Pa 0.827) sets this compound apart from classical sulfonamide inhibitors that lack this pharmacological property .

Metabolic Disease Research Leveraging Predicted Lipid-Modulating Properties

The unique prediction for lipid metabolism regulation (Pa 0.786), lipid peroxidase inhibition (Pa 0.779), and hypolipemic activity (Pa 0.770) makes the target compound a candidate for studies seeking multi-target agents for metabolic syndrome or non-alcoholic fatty liver disease (NAFLD). Combined with its carbonic anhydrase inhibition, the dual mechanism offers a value proposition that standard sulfonamides cannot match .

Chemical Biology Studies Comparing Para-Substituted vs. Meta-Substituted Sulfonamide Regioisomers

Given the known data for the meta-substituted regioisomer 13f (EGFR IC50 22 nM) and the carbonic anhydrase activity of the para-substituted target compound , the target compound is an essential reagent for studies investigating how sulfonamide positional isomerism governs target selectivity. This compound is the logical para-substituted comparator in a matched molecular pair analysis.

CNS Drug Development Leveraging Optimized Lipophilicity for Blood-Brain Barrier Penetration

With a calculated LogP of 4.26 versus 0.8 for sulfadiazine, the target compound occupies a superior lipophilicity space for passive CNS entry. It serves as a lead compound for the development of brain-penetrant carbonic anhydrase inhibitors for neurological disorders such as epilepsy, glaucoma, or cerebral edema .

Quote Request

Request a Quote for 4-amino-N-(4-phenylpyrimidin-2-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.